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  • Product: N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide
  • CAS: 953888-27-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide

Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical properties of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, a novel chemical entity with potential applications in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, a novel chemical entity with potential applications in pharmaceutical and materials science. Given the absence of extensive published data for this specific molecule, this document serves as a predictive framework and a methodological guide for its synthesis, purification, and characterization. We delve into theoretical predictions for key parameters such as solubility, pKa, and LogP, and provide detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction and Molecular Overview

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is an organic molecule featuring a unique combination of functional groups: a primary aromatic amine, a secondary amide, an aromatic ether, and a methoxy group. This structural arrangement suggests a potential for diverse chemical interactions, making it an interesting candidate for drug discovery and development. The phenoxyacetamide scaffold is a known constituent in various biologically active compounds.[1] The presence of a primary aromatic amine offers a site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

This guide provides a foundational understanding of the molecule's expected physicochemical properties, which are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Chemical Structure:

Figure 1: 2D structure of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide.

Synthesis and Purification

A plausible and efficient method for the synthesis of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is the acylation of a commercially available diamine with a custom-synthesized acyl chloride.[2][3]

Proposed Synthetic Pathway

The synthesis can be approached in two main steps:

  • Preparation of 2-(2-methoxyphenoxy)acetyl chloride: This is achieved by reacting 2-(2-methoxyphenoxy)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4]

  • Acylation of p-Phenylenediamine: The resulting acyl chloride is then reacted with p-phenylenediamine. A suitable base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct.[2][5]

Synthetic_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylation cluster_2 Purification A 2-(2-methoxyphenoxy)acetic acid C 2-(2-methoxyphenoxy)acetyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F N-(4-Aminophenyl)-2- (2-methoxyphenoxy)acetamide C->F D p-Phenylenediamine D->F E Triethylamine (Base) in DCM E->F G Crude Product F->G Work-up H Recrystallization or Column Chromatography G->H I Pure Product H->I

Caption: Proposed workflow for the synthesis and purification.

Detailed Experimental Protocol: Synthesis
  • Acyl Chloride Formation: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-methoxyphenoxy)acetic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(2-methoxyphenoxy)acetyl chloride, which can be used in the next step without further purification.

  • Amide Formation: Dissolve p-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath. Add the crude 2-(2-methoxyphenoxy)acetyl chloride (1.0 eq) dissolved in anhydrous DCM dropwise to the cooled amine solution. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Physicochemical Properties and Experimental Determination

The following section outlines the predicted properties of the title compound and the standard methodologies for their experimental verification.

PropertyPredicted ValueExperimental Method
Molecular Formula C₁₅H₁₆N₂O₃High-Resolution Mass Spectrometry
Molecular Weight 272.30 g/mol Mass Spectrometry
Melting Point 150 - 170 °CCapillary Melting Point Apparatus
Solubility Sparingly soluble in water; soluble in polar organic solventsShake-Flask Method
pKa (basic) 4.0 - 5.0 (for the aminophenyl group)Potentiometric Titration
LogP 1.5 - 2.5Shake-Flask Method with HPLC/UV-Vis
Melting Point
  • Prediction: The presence of N-H and C=O groups allows for intermolecular hydrogen bonding, and the planar aromatic rings can facilitate pi-pi stacking. These interactions suggest that the compound will be a solid at room temperature with a moderately high melting point, likely in the range of 150-170 °C.

  • Experimental Protocol:

    • Ensure the purified sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[6]

    • Place the capillary tube into a calibrated melting point apparatus.[7]

    • Perform a rapid initial heating to determine an approximate melting range.[8]

    • For an accurate measurement, use a fresh sample and heat at a rate of 1-2 °C per minute, starting from about 10 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.[6]

Solubility
  • Prediction: The molecule possesses both polar functional groups (amine, amide, ether) capable of hydrogen bonding and significant nonpolar surface area (two aromatic rings). Therefore, it is expected to be sparingly soluble in water but should exhibit good solubility in polar organic solvents like DMSO, DMF, and methanol. Its solubility in aqueous solutions will be pH-dependent due to the basicity of the primary amine.

  • Experimental Protocol (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, octanol) in a sealed vial.[9]

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

    • Centrifuge the suspension to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.[10]

Acid-Base Properties (pKa)
  • Prediction: The primary aromatic amine is the most basic site in the molecule. Its pKa is expected to be in the range of 4.0 to 5.0, typical for anilines. The amide N-H proton is generally not considered acidic under normal aqueous conditions (pKa > 15).

  • Experimental Protocol (Potentiometric Titration):

    • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[11]

    • Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water or a methanol-water mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[12][13]

    • Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to protonate the amine fully.

    • Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes.[11]

    • Record the pH after each addition of the titrant, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[11]

pKa_Determination A Dissolve Compound in Solvent B Add Strong Acid (e.g., HCl) A->B C Titrate with Strong Base (e.g., NaOH) B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)
  • Prediction: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of two aromatic rings and a methoxy group contributes to its lipophilicity, while the amine and amide groups contribute to its hydrophilicity. A predicted LogP value would be in the range of 1.5 to 2.5, indicating moderate lipophilicity.

  • Experimental Protocol (Shake-Flask Method):

    • Prepare a stock solution of the compound in a suitable solvent.

    • Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a pH 7.4 buffer for LogD) that have been pre-saturated with each other.[14]

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases, then let the layers separate completely.[15]

    • Carefully sample both the aqueous and the octanol layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).[16]

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Spectroscopic Characterization

Infrared (IR) Spectroscopy
  • Predicted Absorptions:

    • N-H Stretching: Two medium-intensity peaks are expected for the primary amine (-NH₂) around 3400-3300 cm⁻¹. A single, medium-intensity peak for the secondary amide N-H should appear around 3300 cm⁻¹.[17]

    • C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) will be just below 3000 cm⁻¹.

    • C=O Stretching (Amide I band): A strong, sharp absorption is predicted in the range of 1680-1640 cm⁻¹.[18][19]

    • N-H Bending (Amide II band): A medium to strong absorption is expected around 1550 cm⁻¹.[18]

    • C-O Stretching: Two characteristic stretches are expected for the ether linkage: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted, 400 MHz, DMSO-d₆):

    • δ 9.5-10.0 (s, 1H): Amide N-H proton.

    • δ 6.8-7.5 (m, 8H): Aromatic protons from both rings.

    • δ 6.5-6.7 (d, 2H): Aromatic protons ortho to the -NH₂ group.

    • δ 4.9-5.1 (s, 2H): -NH₂ protons (broad, exchangeable with D₂O).

    • δ 4.6 (s, 2H): Methylene protons (-O-CH₂-C=O).

    • δ 3.8 (s, 3H): Methoxy protons (-OCH₃).

  • ¹³C NMR (predicted, 100 MHz, DMSO-d₆):

    • δ ~168: Amide carbonyl carbon.

    • δ 110-160: 12 aromatic carbon signals.

    • δ ~68: Methylene carbon (-O-CH₂-C=O).

    • δ ~56: Methoxy carbon (-OCH₃).

Note: NMR predictions can be refined using specialized software.[20][21]

Mass Spectrometry (MS)
  • Molecular Ion: Under Electron Ionization (EI), the molecular ion peak (M⁺•) is expected at m/z = 272.

  • Predicted Fragmentation Pattern:

    • α-cleavage: The most prominent fragmentation is likely the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion.

    • Amide Bond Cleavage: Cleavage of the amide bond can also occur.

    • Ether Bond Cleavage: The bond between the methylene group and the phenoxy oxygen is a likely site of cleavage.

The fragmentation of amides is a well-studied process and can provide significant structural information.[22][23]

Conclusion

This technical guide has presented a predictive overview of the key physicochemical properties of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide. While the provided data is theoretical, it is grounded in established chemical principles and data from analogous structures. The detailed experimental protocols offer a clear and robust pathway for the empirical determination of these properties. The synthesis, characterization, and understanding of the physicochemical profile of this molecule will be crucial for unlocking its potential in medicinal chemistry and other scientific disciplines. The methodologies described herein represent a self-validating system for any researcher embarking on the study of this or similar novel chemical entities.

References

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Garrido, G., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Ashida, N., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1945–1955. [Link]

  • AxisPharm. (2024). Log D Measurement. Retrieved from [Link]

  • Pieters, L., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58820. [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Pawar, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]

  • Hall, H. K. (1957). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 61(5), 641-641. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • de Levie, R. (1993). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 70(3), 209. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Liu, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8963–8968. [Link]

  • Chemistry Learning. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. [Link]

  • Michigan State University. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). Base‐Catalyzed Synthesis of N‐Aryl Thioacetamides from Multicomponent Reaction of Phenylacetylenes, Sulfur and Anilines. [Link]

  • El-Fayyoumy, S., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(1), 102891. [Link]

  • Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

  • Check, C. T., & Miller, S. J. (2019). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ACS Catalysis, 9(7), 6342-6347. [Link]

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]

  • Yufeng. (n.d.). Acyl chloride. Retrieved from [Link]

  • Reddit. (2025). Acylation with chloroacetyl chloride. Retrieved from [Link]

  • ResearchGate. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • Jetir.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • OICC Press. (n.d.). Supplementary Information. [Link]

  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]

  • Akhtar, T., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2468. [Link]

Sources

Exploratory

An Inquiry into the Uncharacterized Mechanism of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide

An in-depth analysis of the available scientific literature reveals a significant knowledge gap concerning the specific mechanism of action for the compound N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide. While the broa...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the available scientific literature reveals a significant knowledge gap concerning the specific mechanism of action for the compound N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide. While the broader class of phenoxyacetamide derivatives has been the subject of various pharmacological investigations, this particular molecule remains uncharacterized in the public domain.

Extensive searches of chemical and biological databases have yielded no specific studies detailing the molecular targets, signaling pathways, or pharmacological effects of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide. The scientific community has, however, explored structurally related compounds, offering potential, albeit speculative, avenues for future investigation.

For instance, research into other phenoxyacetamide derivatives has uncovered promising cytotoxic and apoptotic activities against various cancer cell lines.[1][2] These studies suggest that compounds within this chemical family may have the potential to induce programmed cell death, a critical mechanism in anti-cancer therapies. However, it is crucial to emphasize that these findings cannot be directly extrapolated to N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide without dedicated experimental validation. The specific arrangement of the aminophenyl and methoxyphenoxy groups will undoubtedly influence its three-dimensional structure, binding affinities, and ultimately, its biological activity.

Furthermore, the literature contains information on isomers and analogues, such as N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, which has been synthesized and structurally characterized.[3] While such studies provide insights into the chemical properties of related molecules, they do not elucidate the biological mechanism of the compound .

It is also important to distinguish N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide from simpler, related structures like N-(4-aminophenyl) acetamide, a well-known precursor in the synthesis of paracetamol.[4][5] The addition of the 2-(2-methoxyphenoxy) moiety dramatically alters the molecule's physicochemical properties and likely confers a completely different pharmacological profile.

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide Derivatives

Abstract The acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Specifically, phenoxy acetamide de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Specifically, phenoxy acetamide derivatives have demonstrated significant potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[3][4] This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of a novel series of compounds: N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide derivatives. By leveraging established, validated protocols, this document provides researchers, scientists, and drug development professionals with a robust framework to efficiently identify and characterize promising lead compounds from this chemical series. The guide details the rationale behind assay selection, provides step-by-step experimental protocols, and offers templates for data presentation and interpretation, culminating in a discussion on potential structure-activity relationships.

Introduction: The Therapeutic Promise of the Phenoxy Acetamide Scaffold

The search for new chemical entities with improved efficacy and safety profiles is a perpetual driver of pharmaceutical research. The N-phenylacetamide moiety is a privileged structure, most famously represented by paracetamol, one of the most widely used analgesic and antipyretic drugs globally.[5] The versatility of this core allows for extensive chemical modification, leading to compounds with diverse pharmacological profiles.[1]

The incorporation of a phenoxy group introduces additional structural and electronic features that have been successfully exploited to develop agents targeting various biological pathways. For instance, certain 2-(substituted phenoxy) acetamide derivatives have been shown to exhibit potent anticancer activity against cell lines like MCF-7 (breast cancer) and anti-inflammatory properties, potentially through the modulation of cyclooxygenase (COX) pathways.[3][4][6] Furthermore, the inherent structural motifs present in this class suggest a strong potential for antimicrobial and antifungal activity, a critical area of research given the rise of drug-resistant pathogens.[2][7]

This guide focuses on the systematic evaluation of derivatives based on the N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide core. The proposed screening cascade is designed to efficiently probe a range of biological activities, starting with broad in vitro assays to identify initial "hits" and progressing to more specific mechanistic or in vivo models for lead characterization.

Proposed Synthesis of the Core Scaffold

The synthesis of the target derivatives begins with the preparation of the core intermediate, 2-chloro-N-(4-aminophenyl)acetamide, which can then be coupled with 2-methoxyphenol. A plausible and efficient synthetic strategy is outlined below, based on established chemical transformations of similar molecules.[8][9]

Synthetic Workflow

The synthesis is a multi-step process designed for efficiency and scalability, beginning from the readily available p-nitroaniline.

SynthesisWorkflow cluster_0 Amine Precursor Synthesis cluster_1 Acid Chloride Synthesis A p-Nitroaniline B N-(4-nitrophenyl)acetamide A->B Acetic Anhydride Acetic Acid C N-(4-aminophenyl)acetamide B->C Reduction (e.g., Fe/HCl or Zn/HCl) F N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide (Target Scaffold) C->F Amide Coupling Pyridine or TEA D 2-(2-methoxyphenoxy)acetic acid E 2-(2-methoxyphenoxy)acetyl chloride D->E Thionyl Chloride (SOCl₂) or Oxalyl Chloride E->F

Caption: Proposed synthetic route for the target scaffold.

Experimental Protocol: Synthesis of N-(4-aminophenyl)acetamide (Intermediate C)

This protocol is adapted from standard procedures for the reduction of nitroarenes.[8]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(4-nitrophenyl)acetamide (1 equivalent) and concentrated hydrochloric acid.

  • Reduction: While stirring vigorously, gradually add iron powder (Fe) or zinc powder (Zn) (approx. 3 equivalents). The reaction is exothermic and may require an ice bath to maintain control.

  • Reaction: After the addition is complete, heat the mixture in a water bath (60-70°C) for 2-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or 25% NaOH until the pH is basic (pH 8-9).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(4-aminophenyl)acetamide.

Preliminary Biological Screening Cascade

A tiered approach ensures that resources are focused on the most promising compounds. The initial broad screening aims to identify any biological activity across key therapeutic areas, followed by more focused assays to confirm and characterize these "hits."

ScreeningCascade Start Synthesized Derivative Library Primary Primary Screening (In Vitro) Start->Primary Antimicrobial Antimicrobial/Antifungal Assay (MIC Determination) Primary->Antimicrobial Anticancer Anticancer Cytotoxicity Assay (MTT on Cancer & Normal Cell Lines) Primary->Anticancer AntiInflam Anti-inflammatory Assay (In Vitro COX-1/COX-2 Inhibition) Primary->AntiInflam Secondary Secondary Screening (Hit Confirmation & Elucidation) DoseResponse IC₅₀/EC₅₀ Determination Secondary->DoseResponse Selectivity Selectivity Profiling Secondary->Selectivity InVivo In Vivo Proof-of-Concept (e.g., Paw Edema, Writhing Test) Secondary->InVivo Lead Lead Candidate Identification Antimicrobial->Secondary Hits Anticancer->Secondary Hits AntiInflam->Secondary Hits DoseResponse->Lead Selectivity->Lead InVivo->Lead MTT_Principle cluster_0 In Live Cell Mitochondria Enzyme Mitochondrial Reductase Enzymes Formazan Formazan (Purple, Insoluble) Enzyme->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Enzyme Reading Spectrophotometric Reading (OD 570nm) Formazan->Reading Solubilization (DMSO)

Caption: The enzymatic conversion underlying the MTT cell viability assay.

Data Presentation: IC₅₀ Values
Compound IDMCF-7 (IC₅₀, µM)Hep3B (IC₅₀, µM)MCF-10A (IC₅₀, µM)Selectivity Index (SI)*
Scaffold-001 >100>100>100-
Scaffold-002 15.225.885.15.6 (for MCF-7)
Doxorubicin 0.81.25.56.9 (for MCF-7)

SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. Data shown is illustrative.

Anti-inflammatory and Analgesic Screening

The structural similarity of acetamides to non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics provides a strong rationale for this screening arm. [4][10]

Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute anti-inflammatory activity. [11]

  • Animal Acclimatization: Use Wistar rats (150-200g), acclimatized for at least one week.

  • Grouping and Dosing: Divide animals into groups (n=6). Administer the test compounds and a standard drug (e.g., Diclofenac sodium) orally or intraperitoneally 30-60 minutes before inducing inflammation. A control group receives only the vehicle. [11]3. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in the treated group.

Protocol: In Vivo Acetic Acid-Induced Writhing Test in Mice

This test is sensitive for detecting peripheral analgesic activity. [5][10]

  • Animal Acclimatization: Use Swiss albino mice (20-25g).

  • Grouping and Dosing: As in the paw edema test, group and pre-treat the animals with test compounds, a standard (e.g., Aspirin), or vehicle.

  • Induction of Writhing: 30 minutes after treatment, administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the total number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Analysis: Calculate the percentage protection (analgesic activity) using the formula: % Protection = [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number in the treated group.

Data Presentation: In Vivo Activity

Table 3: Anti-inflammatory Activity

Compound ID Dose (mg/kg) % Inhibition of Edema (at 3 hr)
Scaffold-001 50 15.5 ± 2.1
Scaffold-002 50 45.8 ± 3.5*

| Diclofenac | 20 | 68.2 ± 4.1* |

Table 4: Analgesic Activity

Compound ID Dose (mg/kg) % Protection from Writhing
Scaffold-001 100 20.1 ± 2.8
Scaffold-002 100 55.3 ± 4.2*

| Aspirin | 100 | 72.4 ± 5.0* |

*p < 0.05 compared to vehicle control. Data shown is illustrative.

Preliminary Structure-Activity Relationship (SAR) Discussion

Once initial screening data is available for a series of derivatives, a preliminary SAR analysis can be performed. This involves correlating specific structural modifications with changes in biological activity. For the N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide scaffold, key points of modification include:

  • The 2-methoxyphenoxy Ring: The position and electronic nature of substituents on this ring can drastically alter activity. Based on literature for similar compounds, electron-withdrawing groups (e.g., halogens, nitro groups) have been shown to enhance anticancer and anti-inflammatory activity. [3][6]One could hypothesize that adding a chlorine or trifluoromethyl group to this ring may increase the potency observed in the MTT or paw edema assays.

  • The N-(4-Aminophenyl) Ring: The amino group is a key site for modification. Acylation or substitution on this amine could modulate the compound's pharmacokinetic properties (e.g., solubility, membrane permeability) and potentially its target interactions.

  • The Acetamide Linker: While less commonly modified, changes to the linker length or rigidity could impact the spatial orientation of the two aromatic rings, which is often crucial for binding to biological targets.

For example, if illustrative compound Scaffold-002 (with an additional methyl group on the phenoxy ring) shows higher activity than the parent Scaffold-001 , it suggests that small, lipophilic groups in that region are favorable for the observed biological effect. This insight guides the next round of synthesis to further explore that chemical space.

Conclusion and Future Directions

This guide presents a logical and experimentally validated framework for conducting the preliminary biological screening of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide derivatives. The proposed cascade of in vitro and in vivo assays allows for the efficient identification of compounds with potential therapeutic value as antimicrobial, anticancer, or anti-inflammatory/analgesic agents.

Compounds identified as "hits" in this primary screen warrant further investigation. Future directions for promising candidates would include:

  • Mechanism of Action Studies: Investigating the specific molecular targets (e.g., specific enzymes, receptors, or signaling pathways).

  • Lead Optimization: Synthesizing a focused library of analogs based on initial SAR data to improve potency, selectivity, and drug-like properties.

  • Pharmacokinetic Profiling (ADME): Assessing the absorption, distribution, metabolism, and excretion properties of lead compounds.

  • Advanced In Vivo Models: Testing lead compounds in more sophisticated disease models (e.g., tumor xenograft models for anticancer agents).

By following this systematic approach, researchers can effectively unlock the therapeutic potential hidden within this promising class of chemical compounds.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]

  • Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275–280. [Link]

  • Karaj, D., & Kamberi, M. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). [Link]

  • Wichmann, J., Adam, G., Rover, S., Cesura, A. M., Dautzenberg, F. M., & Jenck, F. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6615. [Link]

  • Reddy, C. R., Grée, D., & Grée, R. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 5(115), 94709-94713. [Link]

  • Hadi, M. K., & Al-Bayati, M. F. (2022). Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

  • Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2011). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. [Link]

  • El-Sayed, M. A. F. (2021). Anticancer Activity of Novel Amide Methoxyphenyl Derivatives. An-Najah National University Repository. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Karaj, D., & Kamberi, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Kumar, H. V., Naik, N., & Kumar, C. V. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 521-525. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing (benz)imidazole, benzothiazole, and benzoxazole ring systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 743-749. [Link]

  • Kumar, R. S., Aravind, S., Kumar, V., De-Clercq, E., & Pannecouque, C. (2009). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Journal of Young Pharmacists, 1(1), 72-76. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed, 25197642. [Link]

  • Tahir, M. N., Waseem, A., Naseer, M. M., & Yaqub, M. (2008). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. [Link]

  • Di Bello, E., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. I.R.I.S. Institutional Research Information System. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Preclinical Evaluation of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide in Inflammatory and Nociceptive Animal Models

For Research Use Only. Not for diagnostic or therapeutic use.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

Phenoxy acetamide derivatives constitute a versatile chemical scaffold with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The compound N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is a novel derivative within this class. While specific data on this molecule is emerging, its structural motifs suggest a high potential for modulating inflammatory pathways and associated nociception. These application notes provide a comprehensive framework for the preclinical efficacy testing of this compound using well-established, reproducible animal models.

This guide is designed for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for two standard in vivo models: the Carrageenan-Induced Paw Edema model for acute inflammation and the Complete Freund's Adjuvant (CFA)-Induced Arthritis model for chronic inflammation and hyperalgesia. The protocols are structured to ensure scientific rigor, including appropriate controls, quantifiable endpoints, and clear data interpretation guidelines.

Scientific Rationale and Model Selection

The selection of appropriate animal models is critical for elucidating the therapeutic potential of a novel chemical entity. Based on the phenoxyacetamide core, which is linked to cyclooxygenase (COX) pathway modulation and other anti-inflammatory mechanisms, the following models are recommended for a tiered screening approach.[3][4]

  • Carrageenan-Induced Paw Edema (Acute Inflammation): This is a highly reproducible and widely used model for screening compounds with potential acute anti-inflammatory activity.[3][5] Injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a localized, acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[5][6] The inflammatory cascade is biphasic; the initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by the overproduction of prostaglandins, involving the upregulation of enzymes like COX-2.[4] This model is ideal for initial efficacy screening and for determining a compound's ability to suppress prostaglandin-mediated inflammation.

  • Complete Freund's Adjuvant (CFA)-Induced Arthritis (Chronic Inflammation & Pain): To assess efficacy in a more persistent inflammatory state that better mimics chronic conditions like rheumatoid arthritis, the CFA model is employed.[7][8] A single injection of CFA, which contains heat-killed Mycobacterium, induces a robust and sustained inflammatory response, leading to polyarthritis that develops over several days.[8][9] This model is valuable for evaluating a compound's ability to modulate not only chronic inflammation and joint swelling but also associated persistent pain states like thermal hyperalgesia and mechanical allodynia.[10][11]

Experimental Workflows & Signaling Pathways

General Experimental Workflow

The diagram below outlines the comprehensive workflow for evaluating N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide in either the acute or chronic model.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Evaluation & Analysis Acclimatization Animal Acclimatization (≥ 7 days) Baseline Baseline Measurements (Paw Volume, Nociceptive Thresholds) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Compound Administration (Vehicle, Test Compound, Positive Control) Randomization->Dosing Induction Inflammation Induction (Carrageenan or CFA Injection) Dosing->Induction Endpoints Endpoint Measurement (Edema, Hyperalgesia, Allodynia) Induction->Endpoints Tissue Tissue Collection (Paw, Serum, Synovial Fluid) Endpoints->Tissue Analysis Data & Statistical Analysis Tissue->Analysis Report Final Report & Interpretation Analysis->Report

Caption: General experimental workflow for in vivo efficacy testing.

Carrageenan-Induced Inflammatory Pathway

Carrageenan initiates inflammation primarily through pattern recognition receptors, leading to the activation of the NF-κB pathway and subsequent production of pro-inflammatory mediators.[12][13]

G Carrageenan Carrageenan (Phlogistic Agent) TLR4 Toll-like Receptor 4 (TLR4) Carrageenan->TLR4 Mediators Other Mediators (Histamine, Bradykinin) Carrageenan->Mediators NFkB_path NF-κB Pathway Activation TLR4->NFkB_path COX2 COX-2 Upregulation NFkB_path->COX2 PGs Prostaglandin (PGE2) Production COX2->PGs Inflammation Acute Inflammation (Edema, Hyperalgesia) PGs->Inflammation Mediators->Inflammation

Caption: Simplified Carrageenan-induced NF-κB/COX-2 signaling.

Part 1: Carrageenan-Induced Paw Edema Protocol (Acute Model)

This protocol details the induction and assessment of acute inflammation in rats or mice to evaluate the anti-edematous properties of the test compound.[14][15]

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (180-220g) or Swiss Albino mice (20-25g).

  • Test Compound: N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide.

  • Phlogistic Agent: Lambda Carrageenan, Type IV (1% w/v in sterile 0.9% saline).[15][16]

  • Vehicle Control: To be determined based on compound solubility (e.g., 0.5% Carboxymethylcellulose (CMC) or 5% Tween 80 in saline).

  • Positive Control: Indomethacin or Diclofenac (10 mg/kg).

  • Equipment: Plethysmometer (for paw volume) or digital calipers, animal weighing scale, oral gavage needles, 1 mL syringes with 26G needles.

Experimental Procedure
  • Animal Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to food and water.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6-8 per group):

      • Group I: Vehicle Control

      • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

      • Group III-V: Test Compound at low, medium, and high doses (e.g., 25, 50, 100 mg/kg).

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[5]

  • Baseline Measurement (0 hour): Just before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

  • Induction of Edema:

    • Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[14]

    • The contralateral (left) paw remains uninjected and serves as a negative control.

  • Post-Induction Measurements: Measure the paw volume of the carrageenan-injected paw at 1, 2, 3, and 4 hours post-injection (Vₜ).[14] The peak swelling is typically observed around 3-5 hours.[9]

Data Analysis and Interpretation
  • Paw Edema (mL): Calculate the increase in paw volume at each time point:

    • Edema (V) = Vₜ - V₀

  • Percentage Inhibition of Edema: Compare the treated groups to the vehicle control group to determine the anti-inflammatory effect. This is typically calculated at the time of peak edema (e.g., 3 hours).

    • % Inhibition = [(V_control - V_treated) / V_control] * 100

    • Where V_control is the mean edema in the vehicle group and V_treated is the mean edema in the drug-treated group.

Expected Outcomes (Tabulated)
GroupTreatmentDose (mg/kg)Expected Mean Paw Edema (mL) at 3hExpected % Inhibition
IVehicle Control-0.70 ± 0.050%
IIIndomethacin100.30 ± 0.04~57%
IIITest Compound25Dose-dependentDose-dependent
IVTest Compound50reductionreduction
VTest Compound100is expectedis expected

Statistical Analysis: Data should be expressed as mean ± SEM. Use one-way ANOVA followed by Dunnett's or Tukey's post-hoc test to compare treated groups against the vehicle control. A p-value < 0.05 is considered statistically significant.

Part 2: CFA-Induced Arthritis Protocol (Chronic Model)

This protocol assesses the compound's efficacy against chronic inflammation, joint destruction, and associated pain behaviors (hyperalgesia and allodynia).[10][11]

Materials and Reagents
  • Animals: Male Lewis or Sprague-Dawley rats (180-200g), which are highly susceptible to AIA.[7]

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed M. tuberculosis.[7][17]

  • Test Compound, Vehicle, Positive Control: As described in Part 1. A common positive control for this model is Methotrexate or a potent NSAID.

  • Pain Assessment Equipment:

    • Thermal Hyperalgesia: Plantar Test (Hargreaves apparatus).[18][19]

    • Mechanical Allodynia: Electronic or manual von Frey filaments.[20][21]

  • Edema Measurement: Digital calipers to measure ankle joint diameter.

Experimental Procedure
  • Induction of Arthritis:

    • On Day 0, lightly anesthetize the rats. Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw or at the base of the tail.[7][11] Tail base injection allows for arthritis development in all four paws.

    • A primary inflammatory lesion will develop at the injection site within 24-48 hours. A systemic, secondary polyarthritis will manifest in the contralateral and forepaws around Day 10-12.[17]

  • Dosing Regimen:

    • Prophylactic Dosing: Begin daily administration of the test compound, vehicle, or positive control on Day 0 (day of CFA injection) and continue for 14-21 days.

    • Therapeutic Dosing: Begin daily administration after the onset of secondary arthritis (e.g., on Day 10) to assess the compound's ability to treat established disease.

  • Efficacy Endpoints (Measured Serially):

    • Arthritis Score: Score each paw visually for signs of inflammation (erythema and swelling) on a scale of 0-4 every 2-3 days.[10]

      • 0 = Normal

      • 1 = Mild swelling/erythema of one joint

      • 2 = Moderate swelling/erythema

      • 3 = Severe swelling of the entire paw

      • 4 = Ankylosis/deformity

      • The maximum score per animal is 16.

    • Paw/Ankle Diameter: Measure the medio-lateral diameter of the ankle joints using digital calipers.

    • Body Weight: Monitor body weight as an indicator of systemic health and sickness behavior.

    • Nociceptive Testing (Baseline, then weekly):

      • Thermal Hyperalgesia: Use the Hargreaves test to measure paw withdrawal latency to a radiant heat source.[22][23] A shorter latency indicates hyperalgesia. A cut-off time (e.g., 20 seconds) must be used to prevent tissue damage.[19]

      • Mechanical Allodynia: Use von Frey filaments with the "up-down" method to determine the 50% paw withdrawal threshold (in grams).[24][25] A lower threshold indicates allodynia.

Data Analysis and Interpretation
  • Arthritis Progression: Plot the mean arthritis score and change in ankle diameter over time for each group.

  • Pain Behavior: Plot the mean paw withdrawal latency (seconds) and withdrawal threshold (grams) over time.

  • Terminal Analysis (Optional): At the end of the study (e.g., Day 21), collect blood for cytokine analysis (e.g., TNF-α, IL-6) and paw tissue for histopathological examination to assess joint inflammation, cartilage damage, and bone erosion.

Expected Outcomes (Tabulated)
ParameterVehicle Control GroupPositive Control GroupTest Compound Group
Arthritis Score Progressive increase, peaking around Day 14-21Significant reduction in scoreDose-dependent reduction
Ankle Diameter Significant and sustained increaseSignificant reduction in swellingDose-dependent reduction
Thermal Latency Significant decrease (hyperalgesia)Reversal towards baselineDose-dependent increase in latency
Mechanical Threshold Significant decrease (allodynia)Reversal towards baselineDose-dependent increase in threshold

Statistical Analysis: Use two-way repeated measures ANOVA to analyze data collected over time. For single time-point data (e.g., terminal analysis), use one-way ANOVA. Post-hoc tests (e.g., Dunnett's) should be used for multiple comparisons.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Phenoxy Acetamide Derivatives in Pharmacology.
  • Loram, L. C., Fuller, A., Fick, L. G., Cartmell, T., Poole, S., & Mitchell, D. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC.
  • McManus, R. M., et al. (2019). Molecular mechanism of action responsible for carrageenan-induced inflammatory response. PubMed.
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.
  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats.
  • MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Creative Bioarray. (n.d.). Carrageenan-Induced Inflammatory Pain Model.
  • DOI. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
  • NIH. (n.d.). Models of Inflammation: Carrageenan Air Pouch. PMC.
  • JoVE. (2025, July 8). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model.
  • PMC. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • ResearchGate. (2025, March 6). What is induction of rheumatoid arthritis in rats protocol?
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • ResearchGate. (2014, December 27). What is the mechanism of inflammation or edema caused by carageenan?
  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model.
  • Melior Discovery. (n.d.). Carrageenan Model of Allodynia (von Frey Assay).
  • PMC. (2020, June 19). Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways.
  • ResearchGate. (n.d.). The mechanism of carrageenan induced biphasic inflammation. The first...
  • MDPI. (2023, February 24). Assessing Orofacial Pain Behaviors in Animal Models: A Review.
  • ResearchGate. (n.d.). Mechanical allodynia testing in rats using von Frey filaments on the...
  • PMC. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
  • PMC. (2017, September 6). Methods Used to Evaluate Pain Behaviors in Rodents.
  • PMC. (2021, December 8). Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis.
  • Benchchem. (n.d.). New Phenoxyacetic Acid Derivatives Emerge as Potent Therapeutic Candidates, Challenging Commercial Drugs.
  • MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
  • Animalab. (n.d.). Hot/Cold Plate NG for screening of thermal hyperalgesia/allodynia.
  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Melior Discovery. (n.d.). Hargreaves Test for Hyperalgesia.
  • PMC. (2017, August 20). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test.
  • MDPI. (2026, February 13). Functional and Morphological Outcomes of Duration-Dependent Electrical Stimulation in Silicone Conduit-Mediated Peripheral Nerve Repair in Rats.
  • PubMed Central. (n.d.). Behavioral evidence of thermal hyperalgesia and mechanical allodynia induced by intradermal cinnamaldehyde in rats.

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Application

Application Notes and Protocols for the Quantification of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide

Abstract This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide. Recognizing the critical need for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide. Recognizing the critical need for accurate and reliable quantification of this molecule in research and drug development, we present detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are grounded in fundamental principles and adhere to the guidelines for analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for this and structurally related compounds.

Introduction: The Analytical Imperative

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. As with any compound of interest in a regulated or quality-controlled environment, the ability to accurately and precisely quantify it is paramount. This necessity stems from various stages of the development lifecycle, including:

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[4]

  • Impurity profiling: To detect and quantify any related substances or degradation products.

  • Quality control: To ensure the purity and consistency of the bulk substance or formulated product.

  • Cleaning verification: To confirm the removal of the compound from manufacturing equipment.[5]

The structural features of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, namely the aromatic rings and amide linkage, lend themselves to detection by several common analytical techniques. The primary aromatic amine moiety, in particular, is a key functional group that can be targeted for selective analysis.[6][7] This guide will explore three distinct yet complementary approaches to its quantification.

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: This is often the workhorse of a pharmaceutical analysis laboratory. It offers a good balance of sensitivity, selectivity, and cost-effectiveness for routine quantification. Aromatic compounds like the target analyte are typically strong chromophores, making UV detection a suitable choice.[8]

  • LC-MS/MS: For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the gold standard.[4][5] Its ability to provide structural information through fragmentation enhances confidence in the identification and quantification of the analyte.[9]

  • UV-Vis Spectrophotometry: This technique is a simpler, more rapid method suitable for the quantification of the pure substance or in simple formulations where interfering substances are absent.[10][11] It relies on the inherent UV absorbance of the molecule.

The following sections will detail the development and validation of each of these methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[5] For N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, a reversed-phase HPLC method is proposed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte, being a moderately polar organic molecule, will be retained on the column and its retention time can be modulated by adjusting the composition of the mobile phase. Quantification is achieved by measuring the absorbance of the analyte as it elutes from the column, using a UV detector set to a wavelength of maximum absorbance.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

Chromatographic Conditions (Starting Point for Development):

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile stationary phase for the separation of a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 20-80% B over 10 minutesA starting gradient to elute the compound in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength To be determined (scan 200-400 nm)The wavelength of maximum absorbance will be determined from a UV scan of the analyte.

Method Development Workflow:

A Prepare Standard Solution of Analyte B Determine λmax using DAD/UV Scan (200-400 nm) A->B C Initial Chromatographic Run with Starting Conditions B->C D Evaluate Peak Shape, Retention Time, and Resolution C->D E Optimize Mobile Phase Composition (Gradient and Isocratic) D->E Adjust for optimal retention and peak shape F Optimize Flow Rate and Column Temperature E->F Fine-tune for efficiency G Finalize Method and Perform System Suitability F->G

Caption: HPLC-UV Method Development Workflow.

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation

The finalized method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][3]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), and the analyte.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision.The interval between the upper and lower concentrations that are demonstrated to be accurate, precise, and linear.[3]
Accuracy Analyze samples with known concentrations (spiked samples) at three levels (e.g., 80%, 100%, 120% of the target concentration).Recovery of 98.0% to 102.0%.
Precision (Repeatability and Intermediate) Repeatability: Six replicate injections of a single standard. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be reliably detected and quantified, respectively.
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min).No significant impact on the results (RSD ≤ 2.0%).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[4] The analyte is first separated by LC, then ionized (typically by electrospray ionization - ESI), and the resulting ions are filtered in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These precursor ions are then fragmented in a collision cell, and the resulting product ions are filtered in the third quadrupole (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[5]

Experimental Protocol

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions (can be adapted from the HPLC-UV method):

  • A similar reversed-phase method can be used, often with lower flow rates for better compatibility with the MS interface.

MS Conditions (to be optimized):

ParameterRecommended ApproachRationale
Ionization Mode Positive ESIThe primary amine group is readily protonated.
Precursor Ion (Q1) [M+H]⁺ of the analyteThe protonated molecular ion.
Product Ion (Q3) To be determined by fragmentationThe most stable and abundant fragment ion.
Collision Energy Optimize for maximum product ion intensityThe energy required to induce fragmentation.
Dwell Time ~100 msThe time spent monitoring a specific MRM transition.

Method Development Workflow:

A Infuse Analyte Standard into MS B Optimize ESI Source Parameters (e.g., Capillary Voltage, Gas Flow) A->B C Identify Precursor Ion ([M+H]⁺) in Q1 Scan B->C D Perform Product Ion Scan to Identify Major Fragments C->D E Select >2 MRM Transitions (Quantifier and Qualifier) D->E F Optimize Collision Energy for Each Transition E->F G Develop LC Method (as in HPLC-UV) F->G H Integrate LC and MS Methods and Test for Sensitivity and Peak Shape G->H

Caption: LC-MS/MS Method Development Workflow.

Sample Preparation:

  • Similar to HPLC-UV for standards. For biological matrices, a sample extraction step (e.g., protein precipitation[12] or solid-phase extraction[7]) is required to remove interferences. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used.

Method Validation

Validation follows the same principles as HPLC-UV, with some additional considerations for matrix effects in biological samples.

Validation ParameterProtocolAcceptance Criteria
Specificity/Selectivity Analyze at least six different blank matrix samples.No significant interference at the retention time and MRM transition of the analyte.
Linearity, Range, Accuracy, Precision As per HPLC-UV, but in the relevant biological matrix.Similar criteria, with potentially wider acceptance for accuracy and precision at the LLOQ.
Matrix Effect Compare the response of the analyte in post-extraction spiked matrix to the response in a neat solution.The matrix factor should be consistent across the concentration range.
Recovery Compare the analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.[12]Recovery should be consistent and reproducible.
Stability Evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should remain within ±15% of the initial value.

UV-Vis Spectrophotometry

Principle and Rationale

This technique measures the absorbance of UV-Vis light by a sample.[10] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the solution.[11] This method is simple and rapid but lacks the selectivity of chromatographic methods. It is best suited for the analysis of the pure compound or in simple formulations without absorbing excipients.

Experimental Protocol

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or water).

  • Determine λmax:

    • Prepare a dilute solution of the analyte in the chosen solvent.

    • Scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). Aromatic compounds often exhibit strong absorbance in this region.

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration.

Data Analysis Workflow:

A Prepare Stock and Working Standards B Determine λmax of the Analyte A->B C Measure Absorbance of Standards at λmax A->C B->C D Plot Absorbance vs. Concentration C->D E Perform Linear Regression to Obtain Calibration Curve D->E G Calculate Concentration of Unknown using the Calibration Curve E->G F Measure Absorbance of Unknown Sample F->G

Caption: UV-Vis Spectrophotometry Quantification Workflow.

Method Validation

Validation for this method is simpler but still follows the core principles of ICH Q2(R1).[1][2][3]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (solvent) and a placebo (if applicable).No significant absorbance at the λmax.
Linearity Analyze at least five concentrations.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision.As per HPLC-UV.
Accuracy Prepare samples of known concentrations and measure their absorbance.Recovery of 98.0% to 102.0%.
Precision (Repeatability) Prepare and measure a single standard solution six times.RSD ≤ 1.0%.

Conclusion

The choice of analytical method for the quantification of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide should be guided by the specific analytical challenge. For routine analysis of the bulk drug or simple formulations, HPLC-UV and UV-Vis spectrophotometry offer reliable and cost-effective solutions. For trace-level quantification in complex matrices, such as in bioanalytical studies, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. The protocols and validation strategies outlined in this document provide a robust framework for establishing scientifically sound and reproducible analytical methods, ensuring data integrity and compliance with regulatory expectations.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. International Journal of Creative Research Thoughts. [Link]

  • UV-Vis Characterization of Aromatic Content in Bio-oil. Digital Commons @ Cal Poly. [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]

  • Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [Link]

  • UV Spectrophotometry Identifies Compounds in Pharmaceuticals. HunterLab. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. PMC. [Link]

  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. EPA. [Link]

  • Acetamide, N-(4-aminophenyl)-. NIST WebBook. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

Sources

Method

"application of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide in neuroscience research"

Application Note: N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide in Neuroscience Research Executive Summary N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is a specialized small molecule belonging to the 2-phenoxy-N-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide in Neuroscience Research

Executive Summary

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is a specialized small molecule belonging to the 2-phenoxy-N-phenylacetamide class. In neuroscience research, this structural scaffold is primarily recognized for its potent activity as an inhibitor of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase highly expressed in the central nervous system (CNS).

This compound serves two critical roles in neurobiology:

  • Pharmacological Probe: As a tool to modulate SIRT2 activity, thereby increasing tubulin acetylation and promoting microtubule stability, which is neuroprotective in models of Parkinson’s Disease (PD) and Huntington’s Disease (HD).

  • Chemical Scaffold: The para-amino group on the phenyl ring provides a unique chemical handle for derivatization, enabling the synthesis of fluorescent probes or proteolysis-targeting chimeras (PROTACs) for precise spatiotemporal studies of SIRT2.

Mechanism of Action & Scientific Rationale

SIRT2 Inhibition and Microtubule Stability

SIRT2 is the primary deacetylase for


-tubulin  (specifically at Lysine 40). In neurodegenerative conditions, excessive SIRT2 activity leads to deacetylated, unstable microtubules, impairing axonal transport.
  • Mechanism: N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide binds to the catalytic core of SIRT2, inhibiting the deacetylation of

    
    -tubulin.
    
  • Outcome: This results in hyperacetylated microtubules, which enhance axonal transport of mitochondria and synaptic vesicles, conferring resistance against axonal degeneration.

Modulation of -Synuclein Toxicity

In Parkinson's disease,


-synuclein aggregates form Lewy bodies. SIRT2 inhibition has been shown to reduce 

-synuclein toxicity, potentially by promoting the clearance of aggregates via autophagy or by increasing the size of aggregates to less toxic forms (aggresomes).
Pathway Visualization

The following diagram illustrates the compound's mechanistic impact on neuronal survival.

SIRT2_Mechanism Compound N-(4-Aminophenyl)-2- (2-methoxyphenoxy)acetamide SIRT2 SIRT2 Enzyme (NAD+ Dependent) Compound->SIRT2 Inhibits Autophagy Autophagic Clearance Compound->Autophagy Indirectly Promotes Tubulin Alpha-Tubulin (Lys40) SIRT2->Tubulin Deacetylates AlphaSyn Alpha-Synuclein Aggregates SIRT2->AlphaSyn Modulates Toxicity AcTubulin Acetylated Tubulin (Stable Microtubules) Tubulin->AcTubulin Inhibition leads to Accumulation Transport Axonal Transport (Mitochondria/Vesicles) AcTubulin->Transport Promotes Survival Neuronal Survival (Neuroprotection) Transport->Survival Enhances AlphaSyn->Survival Reduced Toxicity Autophagy->AlphaSyn Clears

Caption: Mechanistic pathway showing SIRT2 inhibition leading to microtubule stabilization and reduced


-synuclein toxicity.

Experimental Protocols

Protocol A: In Vitro SIRT2 Inhibition Assay

Objective: To quantify the IC50 of the compound against recombinant SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme.

  • Fluorogenic substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.

  • NAD+ cofactor (500

    
    M).
    
  • N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide (Stock: 10 mM in DMSO).

Workflow:

  • Preparation: Dilute compound in Assay Buffer to 2x desired concentrations (range: 0.1

    
    M to 100 
    
    
    
    M).
  • Enzyme Mix: Prepare SIRT2 enzyme solution (0.5 U/well) in Assay Buffer.

  • Incubation: Add 25

    
    L of compound and 25 
    
    
    
    L of SIRT2 to a 96-well black plate. Incubate for 10 min at 37°C.
  • Reaction Start: Add 50

    
    L of Substrate/NAD+ mix.
    
  • Measurement: Monitor fluorescence (Ex/Em: 360/460 nm) kinetically for 30-60 min.

  • Analysis: Calculate reaction velocity (slope) and fit to a dose-response curve to determine IC50.

Protocol B: Cellular Tubulin Acetylation Assay (Western Blot)

Objective: To validate target engagement in neuronal cells (e.g., SH-SY5Y or primary cortical neurons).

Materials:

  • SH-SY5Y cells.

  • Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors + 10 mM Nicotinamide to inhibit basal sirtuins during lysis).

  • Primary Antibodies: Anti-Acetylated

    
    -Tubulin (Lys40), Anti-Total 
    
    
    
    -Tubulin.

Steps:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat cells with 1, 5, and 10

    
    M of the compound for 6–24 hours. Include a DMSO control and a positive control (e.g., AGK2, 10 
    
    
    
    M).
  • Lysis: Wash cells with cold PBS and lyse in supplemented RIPA buffer. (Crucial: Nicotinamide prevents post-lysis deacetylation).

  • Immunoblotting:

    • Load 20

      
      g protein/lane on 10% SDS-PAGE.
      
    • Transfer to PVDF membrane.

    • Block with 5% non-fat milk.

    • Incubate with Anti-Acetylated Tubulin (1:1000) overnight at 4°C.

  • Normalization: Re-probe with Anti-Total Tubulin.

  • Quantification: Calculate the ratio of Acetylated/Total Tubulin. A >2-fold increase indicates effective SIRT2 inhibition.

Protocol C: Neuroprotection Against MPP+ Toxicity

Objective: To assess the compound's ability to protect dopaminergic neurons from oxidative stress.

Workflow Visualization:

Protocol_Workflow Step1 Step 1: Cell Seeding (SH-SY5Y or Primary Neurons) Step2 Step 2: Pre-treatment (Compound: 1-10 µM) 2 hours Step1->Step2 Step3 Step 3: Stress Induction (MPP+: 0.5-1 mM) 24 hours Step2->Step3 Step4 Step 4: Viability Assay (MTT or CellTiter-Glo) Step3->Step4

Caption: Experimental workflow for assessing neuroprotection against MPP+ induced toxicity.

Steps:

  • Differentiation (Optional): Differentiate SH-SY5Y cells with Retinoic Acid (10

    
    M) for 5 days to induce a neuronal phenotype.
    
  • Pre-treatment: Add N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide (1, 5, 10

    
    M) 2 hours prior to toxin exposure.
    
  • Toxin Exposure: Add MPP+ (1-Methyl-4-phenylpyridinium) to a final concentration of 1 mM.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Assess cell viability using CellTiter-Glo (ATP) or MTT assay. Calculate % viability relative to DMSO+MPP+ control.

Data Summary & Expected Results

AssayReadoutExpected Outcome (Effective Inhibition)
SIRT2 Enzymatic Assay Fluorescence (AMC release)IC50 in the low micromolar range (1–10

M).
Western Blot Acetylated Tubulin / Total TubulinDose-dependent increase in ratio (2–5 fold).
Neuroprotection Cell Viability (% Control)Significant rescue of viability (e.g., from 40% to 70-80%) in MPP+ treated cells.
Morphology Neurite LengthPreservation of neurite networks often lost during stress.

Handling and Stability

  • Solubility: Soluble in DMSO (up to 50 mM). Poor solubility in water.

  • Storage: Store solid at -20°C. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

  • Stability: The amide bond is stable under physiological conditions. The aniline amine is sensitive to oxidation; protect from light and air when in solution.

References

  • Suzuki, T., et al. (2012). "Design, synthesis, and biological evaluation of 2-phenoxy-N-phenylacetamide derivatives as novel SIRT2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(19), 6129–6132.

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease."[1] Science, 317(5837), 516–519.

  • North, B. J., et al. (2003). "The human Sir2 ortholog, SIRT2, is an NAD+-dependent tubulin deacetylase." Molecular Cell, 11(2), 437–444.

  • Donmez, G., & Outeiro, T. F. (2013). "SIRT1 and SIRT2: emerging targets in neurodegeneration." EMBO Molecular Medicine, 5(3), 344–352.

Sources

Application

Application Note: Preclinical Development Strategy for N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide

Executive Summary & Structural Analysis Compound Identification: N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide Class: Acetanilide-Guaiacol Conjugate Predicted Therapeutic Area: Analgesic / Anti-inflammatory (Non-Opioid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Compound Identification: N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide Class: Acetanilide-Guaiacol Conjugate Predicted Therapeutic Area: Analgesic / Anti-inflammatory (Non-Opioid)

This application note details the preclinical roadmap for N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide (herein referred to as Compound A ). Based on its chemical structure—combining a p-phenylenediamine scaffold (reminiscent of paracetamol/acetaminophen precursors) with a guaiacol-like ether tail—the primary development challenges are predicted to be metabolic toxification (via the primary aromatic amine) and solubility-limited absorption .

This guide departs from standard templates to prioritize the "Kill Quick" strategy: identifying fatal flaws in metabolic stability and genotoxicity before proceeding to expensive in vivo efficacy models.

Phase I: Physicochemical Profiling & Formulation

Before biological testing, the compound must be characterized to prevent false negatives due to precipitation or poor exposure.

Kinetic Solubility & Lipophilicity (LogD)

The 2-(2-methoxyphenoxy) tail increases lipophilicity compared to standard acetanilides.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Weigh 2 mg of Compound A into a glass vial.

  • Solvent Addition: Add 1 mL of PBS (pH 7.4) and simulated gastric fluid (SGF, pH 1.2) to separate vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant (0.22 µm PTFE).

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Acceptance Criteria: >50 µM for oral druggability.

Formulation for Preclinical Dosing

Due to the aromatic amine and ether linkage, aqueous solubility is likely low.

  • Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Water.

  • Rationale: PEG400 solubilizes the lipophilic ether tail; DMSO prevents precipitation of the amide core.

Phase II: In Vitro ADME & Safety (The "Gatekeepers")

The presence of a primary aromatic amine (-NH2 on the phenyl ring) is a structural alert. It poses a risk of bioactivation into reactive nitrenium ions, leading to hepatotoxicity or genotoxicity.

Metabolic Stability (Microsomal Stability Assay)

We must determine if the compound is rapidly cleared or generates toxic metabolites.

Experimental Workflow:

  • Incubation: 1 µM Compound A + 0.5 mg/mL Human/Rat Liver Microsomes + NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion and scan for +16 Da (Hydroxylation) and +42 Da (N-Acetylation) metabolites.

Data Interpretation:

  • High Clearance: >40 µL/min/mg protein suggests rapid first-pass metabolism (likely N-acetylation via NAT enzymes or CYP oxidation).

  • Toxicophore Watch: If N-hydroxylation (M+16 on the amine) is the major metabolite, the compound carries high idiosyncratic toxicity risk.

Genotoxicity Screen (Ames Test)

Crucial Step: Aromatic amines are frequent Ames positives.

  • Strains: S. typhimurium TA98 and TA100 (with and without S9 metabolic activation).

  • Method: Pre-incubation method recommended over plate incorporation to detect short-lived reactive metabolites.

Phase III: In Vivo Pharmacokinetics (PK)

Once stability is confirmed, we establish the PK profile in Sprague-Dawley rats.

Protocol: Cassette Dosing vs. Discrete Dosing

  • Recommendation: Discrete dosing due to potential drug-drug interactions at the transporter level.

ParameterIV GroupPO Group
Dose 1 mg/kg10 mg/kg
Vehicle 5% DMSO / 20% Captisol0.5% Methylcellulose / 0.1% Tween 80
Sampling Jugular Vein CannulaTail Vein
Timepoints 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h0.25, 0.5, 1, 2, 4, 8, 24 h
Analysis LC-MS/MSLC-MS/MS

Key Output Calculation:



Phase IV: Proof of Concept (Efficacy Model)

Assuming the compound targets inflammation/pain (based on the acetamide/phenoxy scaffold), the Complete Freund’s Adjuvant (CFA) Model is the gold standard for inflammatory pain.

Rationale: The 2-methoxyphenoxy moiety suggests peripheral activity (similar to guaiacol), while the acetanilide core suggests COX-independent central/peripheral analgesia.

Step-by-Step Protocol:

  • Induction: Intraplantar injection of 100 µL CFA into the left hind paw of male Lewis rats.

  • Baseline: Measure Mechanical Hyperalgesia (Von Frey filaments) and Thermal Hyperalgesia (Hargreaves test) at 24h post-CFA.

  • Treatment:

    • Group 1: Vehicle Control.

    • Group 2: Compound A (30 mg/kg PO).

    • Group 3: Indomethacin (Positive Control, 5 mg/kg).

  • Readout: Re-measure thresholds at 1, 3, and 6 hours post-dose.

  • Histology: Harvest paw tissue for cytokine analysis (IL-6, TNF-alpha) to differentiate analgesic vs. anti-inflammatory mechanism.

Visualization of Experimental Logic

The following diagram illustrates the "Go/No-Go" decision tree specifically designed for this aniline-derivative.

PreclinicalWorkflow Start Compound A Synthesis PhysChem Phase I: PhysChem (Solubility & LogD) Start->PhysChem Metab Phase II: Microsomal Stability (Focus: N-oxidation) PhysChem->Metab Solubility > 10µM Stop TERMINATE PROJECT PhysChem->Stop Insoluble Tox Phase II: Ames Test (Genotoxicity) Metab->Tox t1/2 > 15 min Metab->Stop Rapid Clearance PK Phase III: Rat PK (Bioavailability) Tox->PK Ames Negative Tox->Stop Mutagenic Efficacy Phase IV: CFA Model (Inflammatory Pain) PK->Efficacy %F > 20% PK->Stop Poor Exposure

Caption: Decision tree prioritizing early identification of metabolic instability and genotoxicity risks associated with the aniline pharmacophore.

Metabolic Pathway Hypothesis

Understanding the fate of the 4-aminophenyl group is critical. The diagram below details the competing activation (toxic) and detoxification pathways.

MetabolicPath Parent Compound A (Parent) N_Acetyl N-Acetylated (Inactive/Safe) Parent->N_Acetyl Acetylation N_Hydroxy N-Hydroxylamine (TOXIC Intermediate) Parent->N_Hydroxy N-Oxidation Gluc O-Glucuronide (Excreted) Parent->Gluc Phase II Nitrenium Nitrenium Ion (DNA Adducts) N_Hydroxy->Nitrenium Spontaneous NAT NAT1/2 CYP CYP2E1/1A2 UGT UGT

Caption: Competing metabolic pathways. The safety goal is to maximize NAT-mediated acetylation over CYP-mediated N-oxidation.

Summary of Quantitative Benchmarks

AssayMetricTarget ValueCriticality
Solubility Kinetic (pH 7.4)> 50 µMHigh
Permeability PAMPA / Caco-2Papp > 5 x 10⁻⁶ cm/sMedium
Stability Microsomal Cl_int< 20 µL/min/mgHigh
Safety hERG InhibitionIC50 > 10 µMHigh
Toxicity Ames TestNegativeStop/Go
PK Bioavailability (%F)> 20%High

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ADME protocols).
  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]

  • Walid, F. A., et al. (2021).Structural alerts for genotoxicity: A review of the predictive performance of existing models. Chemical Research in Toxicology. (Context for aniline toxicity).
  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

  • Hargreaves, K., et al. (1988).A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77-88. (Standard protocol for efficacy model).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide

Welcome to the technical support center for the purification of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the purification of this compound. The following sections offer a detailed exploration of common challenges and their solutions, structured in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, providing step-by-step protocols and the scientific reasoning behind them.

Q1: My crude product is a brownish, oily solid after synthesis. What are the likely impurities and how can I remove them?

The coloration and physical state of your crude product suggest the presence of unreacted starting materials, side-products, and potentially residual solvent. The most common impurities are likely:

  • N-(4-Nitrophenyl)-2-(2-methoxyphenoxy)acetamide: If the synthesis involves the reduction of a nitro group to form the primary amine, the starting nitro compound is a common impurity. This is often a significant contributor to color.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 4-aminoacetanilide or p-phenylenediamine and 2-methoxyphenoxyacetic acid or its activated derivatives.

  • Oxidation Products: The free amino group is susceptible to oxidation, which can lead to colored impurities.

To address this, a multi-step purification strategy is recommended, starting with an initial wash, followed by either recrystallization or column chromatography.

Q2: I am struggling with selecting an appropriate solvent system for recrystallization. Can you provide a detailed protocol?

Recrystallization is an effective method for purifying solid compounds. The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature. For N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, a mixed solvent system is often effective.

Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, place your crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid. The aromatic nature of the compound, combined with the polar amine and amide groups, suggests moderate solubility in polar protic solvents like ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently boil for 2-5 minutes. The activated charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal. Pre-warming the filtration apparatus is crucial to prevent premature crystallization of the product on the filter paper.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few more drops of hot ethanol to redissolve the initial precipitate and achieve a clear solution. The addition of water, an anti-solvent, reduces the solubility of the organic product.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point.

Q3: Recrystallization did not yield a product of sufficient purity. How do I develop a column chromatography protocol?

Column chromatography is a powerful technique for separating compounds with different polarities. For N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, silica gel is a suitable stationary phase.

Protocol: Silica Gel Column Chromatography

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles or cracks.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent in which it is freely soluble (e.g., dichloromethane or acetone). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar mobile phase. The less polar impurities, such as the nitro-precursor, should elute first.[2]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 20% to 50%). This will help to elute your more polar product from the column.

  • Fraction Collection and Analysis: Collect the eluent in small fractions and monitor the presence of your product in each fraction using TLC. Combine the pure fractions containing your product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency.
Detection TLC with UV visualization (254 nm)The aromatic rings in the molecule will be UV active.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide?

While specific data for this compound is limited, based on structurally similar aromatic amides, the pure compound is expected to be a white to off-white or light beige crystalline solid. Any significant coloration, such as brown or yellow, is indicative of impurities.

Q2: How can I assess the purity of my final product?

Several analytical techniques can be employed to determine the purity of your compound:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good initial indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method is recommended. A C18 column with a mobile phase gradient of acetonitrile and water, with a small amount of an acid modifier like formic or phosphoric acid, would be a good starting point for method development.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the compound and reveal the presence of impurities by showing unexpected signals.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

Q3: What are the best practices for storing the purified compound?

Due to the presence of a primary aromatic amine, N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide may be susceptible to oxidation and degradation upon exposure to light and air. Therefore, it is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer).

Visualized Workflows

Purification_Decision_Tree start Crude Product (Brownish, oily solid) wash Initial Wash (e.g., with cold ethyl acetate or ether) start->wash assess_purity1 Assess Purity (TLC) wash->assess_purity1 recrystallization Recrystallization (e.g., Ethanol/Water) assess_purity1->recrystallization Impurities Present pure_product Pure Product assess_purity1->pure_product Sufficiently Pure assess_purity2 Assess Purity (TLC/HPLC) recrystallization->assess_purity2 column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) assess_purity2->column_chromatography Impurities Remain assess_purity2->pure_product Sufficiently Pure assess_purity3 Assess Purity (HPLC/NMR) column_chromatography->assess_purity3 assess_purity3->pure_product Sufficiently Pure further_purification Consider Further Purification assess_purity3->further_purification Impurities Remain

Caption: Decision tree for the purification of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Chromatography tlc TLC Analysis (Determine Rf in Hexane/EtOAc) slurry Prepare Silica Gel Slurry tlc->slurry packing Pack Column slurry->packing sample_prep Prepare Sample (Dry Loading) packing->sample_prep loading Load Sample onto Column sample_prep->loading elution Elute with Gradient (Increasing Polarity) loading->elution collection Collect Fractions elution->collection monitoring Monitor Fractions by TLC collection->monitoring combine Combine Pure Fractions monitoring->combine Identify Pure Fractions evaporation Evaporate Solvent combine->evaporation final_product Obtain Purified Product evaporation->final_product

Caption: Workflow for column chromatography purification.

References

  • Unknown. Column chromatography. University of Calgary. Available from: [Link].

  • Cheméo. Chemical Properties of Acetamide, N-(4-aminophenyl)- (CAS 122-80-5). Available from: [Link].

  • Unknown. Supporting Information Table of Contents. The Royal Society of Chemistry. Available from: [Link].

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1039. Available from: [Link].

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Available from: [Link].

  • PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Available from: [Link].

  • Cytiva. Prepacked chromatography columns for ÄKTA™ systems. Available from: [Link].

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link].

  • ResearchGate. Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Available from: [Link].

  • NIST. Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. National Institute of Standards and Technology. Available from: [Link].

  • SIELC Technologies. Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column. Available from: [Link].

  • Akram, M., Yaqub, M., Usman, M., & Hussain, R. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379. Available from: [Link].

  • Uppu, R. M., Murthy, S. N., Pryor, W. A., & Martin, G. E. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(11), x220277. Available from: [Link].

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link].

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link].

  • Martin, G. E. (2007). 2.7.5. HPLC/NMR and related hyphenated NMR methods. In Comprehensive Medicinal Chemistry II (pp. 165-193). Elsevier. Available from: [Link].

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2014). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Journal of Environmental & Analytical Toxicology, 4(5), 1-21. Available from: [Link].

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Reference Data & Comparative Studies

Validation

"comparative analysis of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide and Paracetamol"

This guide presents a comparative analysis between the established analgesic Paracetamol (Acetaminophen) and the specific chemical entity N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide (referred to herein as Target Comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative analysis between the established analgesic Paracetamol (Acetaminophen) and the specific chemical entity N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide (referred to herein as Target Compound A ).

Executive Summary

This analysis contrasts the pharmacological profile, safety mechanisms, and physicochemical properties of Paracetamol , the global standard for antipyretic analgesia, with N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide , a structural analog designed to modulate lipophilicity and metabolic pathways.

While Paracetamol is effective, its narrow therapeutic index and hepatotoxicity (via the NAPQI metabolite) drive the search for safer alternatives.[1] The Target Compound A introduces a (2-methoxyphenoxy)acetyl moiety and a 4-aminophenyl core, theoretically altering the metabolic route to avoid direct quinone imine formation, though potentially introducing distinct toxicity risks associated with p-phenylenediamine metabolites.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The fundamental difference lies in the acyl group (acetic vs. (2-methoxyphenoxy)acetic) and the aniline substitution (4-hydroxy vs. 4-amino).

FeatureParacetamol (Reference)N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide (Target)
IUPAC Name N-(4-Hydroxyphenyl)acetamideN-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide
Formula C₈H₉NO₂C₁₅H₁₆N₂O₃
Mol.[1][2][3][][5][6][7] Weight 151.16 g/mol 272.30 g/mol
Core Scaffold p-Aminophenolp-Phenylenediamine
Lipophilicity (LogP) ~0.46 (Hydrophilic)~2.1 (Predicted Lipophilic)
H-Bond Donors 2 (OH, NH)2 (NH₂, NH)
Solubility Moderate (Water)Low (Water), High (Organic Solvents)
Structural Visualization

The following diagram illustrates the structural divergence and key functional groups.

ChemicalStructure cluster_0 Paracetamol cluster_1 Target Compound A P_Core Phenol Ring (4-OH) P_Amide Acetamide Group (-NH-CO-CH3) P_Core->P_Amide N-link T_Core Aniline Ring (4-NH2) P_Core->T_Core OH vs NH2 (Polarity Shift) T_Linker Amide Linker (-NH-CO-CH2-O-) P_Amide->T_Linker Acetyl vs Phenoxyacetyl T_Core->T_Linker T_Tail Guaiacol Moiety (2-Methoxyphenoxy) T_Linker->T_Tail

Figure 1: Structural comparison highlighting the substitution of the hydroxyl group with an amine and the acetyl group with a bulky guaiacol-derived ether linkage.

Mechanism of Action & Pharmacology[1]

Paracetamol (Standard)
  • Mechanism: Acts primarily centrally. Inhibits COX-1 and COX-2 variants (specifically COX-3 in the CNS) and modulates the endocannabinoid system (via AM404 formation).

  • Pathway: Deacetylation in the brain yields p-aminophenol, which conjugates with arachidonic acid to form AM404, a TRPV1 activator and cannabinoid reuptake inhibitor.

Target Compound A (Hypothesis)
  • Mechanism: The (2-methoxyphenoxy) group (related to Guaiacol) adds potential muscle relaxant or expectorant-like properties, but primarily serves to increase lipophilicity, enhancing CNS penetration.

  • COX Inhibition: The steric bulk of the phenoxy group may reduce affinity for the COX active site compared to the small acetyl group of paracetamol, potentially altering its potency or selectivity.

  • Metabolic Activation: Unlike Paracetamol, which requires deacetylation to form the active AM404 precursor (p-aminophenol), the Target yields p-phenylenediamine upon hydrolysis. This metabolite does not form AM404, suggesting a different, likely purely COX-dependent or adenosine-mediated mechanism.

Toxicology & Metabolic Pathways (Critical Differentiator)

The safety profile is the most critical point of divergence.

Paracetamol: Hepatotoxicity[1][10]
  • Bioactivation: ~5-10% is metabolized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone imine).

  • Detoxification: NAPQI is conjugated with Glutathione (GSH).

  • Toxicity: In overdose, GSH is depleted, leading to hepatic necrosis.

Target Compound A: Alternative Toxicity Risks
  • Metabolism: Primary route is likely amide hydrolysis by carboxylesterases.

  • Metabolites:

    • (2-Methoxyphenoxy)acetic acid: Generally low toxicity (excreted renally).

    • p-Phenylenediamine (PPD): This is a high-risk metabolite . Unlike p-aminophenol, PPD is a potent contact allergen and can undergo oxidation to Bandrowski's base or quinone diimines, causing angioedema , renal failure , or rhabdomyolysis rather than classic hepatotoxicity.

  • Advantage: Avoids direct NAPQI formation (no oxygen on the ring to form the quinone oxygen).

  • Disadvantage: Introduces sensitization and renal risks associated with aniline derivatives.

Metabolism cluster_P Paracetamol Pathway cluster_T Target Compound A Pathway P Paracetamol NAPQI NAPQI (Toxic Intermediate) P->NAPQI CYP2E1 GSH Glutathione Conjugate (Safe) NAPQI->GSH Adequate GSH Necrosis Liver Necrosis NAPQI->Necrosis GSH Depleted T Target Compound A Hydrolysis Amide Hydrolysis T->Hydrolysis PPD p-Phenylenediamine (Active/Toxic) Hydrolysis->PPD Acid (2-Methoxyphenoxy)acetic Acid (Inactive) Hydrolysis->Acid Allergy Sensitization / Renal Toxicity PPD->Allergy Oxidation

Figure 2: Metabolic divergence. Paracetamol risks liver necrosis via NAPQI, while the Target risks renal/allergic toxicity via p-phenylenediamine.

Experimental Protocols

To validate the comparative performance, the following protocols are recommended. These are standard assays for analgesic efficacy and toxicity.

A. Synthesis of Target Compound A
  • Objective: Synthesize N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide.

  • Reagents: (2-Methoxyphenoxy)acetic acid, p-Phenylenediamine, EDC/HOBt (Coupling agents).

  • Protocol:

    • Dissolve (2-methoxyphenoxy)acetic acid (1.0 eq) in DMF.

    • Add EDC (1.2 eq) and HOBt (1.2 eq) at 0°C; stir for 30 min.

    • Add p-Phenylenediamine (1.0 eq) and DIPEA (2.0 eq).

    • Stir at Room Temperature for 12h.

    • Purification: Extract with Ethyl Acetate, wash with brine, and purify via Column Chromatography (Hexane:EtOAc).

    • Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (Expected M+H: 273.12).

B. Analgesic Efficacy: Acetic Acid Writhing Test (Mice)
  • Objective: Compare peripheral analgesic potency.

  • Groups:

    • Vehicle Control (Saline).

    • Paracetamol (100 mg/kg, p.o.).

    • Target Compound A (100 mg/kg, p.o.).

  • Procedure:

    • Administer drugs orally 30 mins prior to stimulus.

    • Inject 0.6% Acetic Acid (10 mL/kg, i.p.).

    • Count abdominal constrictions ("writhes") for 20 mins.

  • Data Analysis: Calculate % Inhibition =

    
    .
    
    • Expected Outcome: Target Compound A, being more lipophilic, may show delayed onset but potentially prolonged duration compared to Paracetamol.

Conclusion & Recommendation

Paracetamol remains the superior choice for general safety due to its extensive clinical history and manageable toxicity (antidote: N-acetylcysteine).

Target Compound A (N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide) presents a theoretical advantage in avoiding NAPQI-mediated hepatotoxicity. However, the release of p-phenylenediamine upon metabolism introduces significant risks of nephrotoxicity and severe allergic reactions , which likely outweigh the hepatotoxicity benefits for a general-population analgesic.

Recommendation: Research on Target Compound A should focus on topical applications or short-term use where systemic accumulation of p-phenylenediamine is minimized, or structural modification to block the formation of the free diamine.

References

  • Paracetamol Mechanism: Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics. Link

  • Paracetamol Toxicity: Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of acetaminophen-induced liver necrosis. Handbook of Experimental Pharmacology. Link

  • p-Phenylenediamine Toxicity: Nohynek, G. J., et al. (2004). Toxicity and human health risk of hair dyes. Food and Chemical Toxicology. Link

  • Related Analog Synthesis (Propanamide derivative): ChemicalBook. (n.d.). N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide Product Description. Link

  • Guaiacol Pharmacokinetics: Zhang, J., et al. (2010). Pharmacokinetics of guaiacol in rats. Journal of Ethnopharmacology. Link

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